4-Phenoxy-N-(prop-2-en-1-yl)aniline
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Overview
Description
4-Phenoxy-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenoxy group attached to the aniline ring and a prop-2-en-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N-(prop-2-en-1-yl)aniline typically involves the reaction of 4-phenoxyaniline with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-N-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-Phenoxy-N-(prop-2-en-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenoxy-N-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxy-N-(prop-2-yn-1-yl)aniline: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
4-Phenoxy-N-(prop-2-en-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline group.
Uniqueness
4-Phenoxy-N-(prop-2-en-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823221-75-6 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-phenoxy-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H15NO/c1-2-12-16-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h2-11,16H,1,12H2 |
InChI Key |
GDSXOSQJTMVKTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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